molecular formula C23H21NO3 B2481332 (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide CAS No. 466661-54-1

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

Cat. No. B2481332
M. Wt: 359.425
InChI Key: IRXCIZDXHFVYLH-CXUHLZMHSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide often involves multi-step reactions, including condensation, reductive cyclization, and the use of catalysts. For example, the synthesis of related compounds has been achieved through 'one-pot' reductive cyclization methods using sodium dithionite as a reductive cyclizing agent in DMSO solvent, which may suggest a possible route for synthesizing the compound of interest (Bhaskar et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to (E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been elucidated using techniques such as X-ray crystallography, IR spectroscopy, and DFT calculations. These studies reveal that such compounds can crystallize in specific systems and exhibit characteristic intramolecular and intermolecular interactions, which are crucial for understanding the compound's stability and reactivity (Demir et al., 2015).

Chemical Reactions and Properties

The reactivity and chemical properties of structurally related compounds involve various interactions and reactions, such as N-H⋯O and O-H⋯O hydrogen bonding, which significantly influence their chemical behavior. Studies on similar molecules provide insights into their electrostatic potential surfaces, indicating areas of potential reactivity, and their antioxidant properties have been explored through DPPH free radical scavenging tests (Demir et al., 2015).

Scientific Research Applications

Hepatoprotective Activity

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide has been studied for its hepatoprotective properties. A related compound, tribulusimide D, showed significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).

Electrospray Ionization Mass Spectrometry

In the field of mass spectrometry, a compound with a similar structure, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, has been characterized. It demonstrated a distinct ion formation due to neighboring group participation, contributing to the understanding of fragmentation patterns in mass spectrometry (Bigler & Hesse, 1995).

Chemical Synthesis and Structural Analysis

The compound's derivatives have been used in chemical synthesis. For instance, its variant underwent cyclocondensation reactions to form specific pyrazole structures, indicating its utility in complex organic syntheses (Mahesha et al., 2021).

Antioxidant Properties

A structurally similar compound, 4-hydroxy-N-{4-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamido]butyl}benzamide, isolated from Lindelofia stylosa, was found to exhibit significant antioxidant activities, indicating potential applications in oxidative stress-related conditions (Choudhary et al., 2008).

Application in Corrosion Inhibition

In the field of materials science, related acrylamide derivatives were explored as corrosion inhibitors, demonstrating effectiveness in protecting materials like copper in acidic environments. This indicates potential industrial applications for similar compounds (Abu-Rayyan et al., 2022).

Safety And Hazards

I couldn’t find any specific information on the safety and hazards associated with this compound.


Future Directions

I couldn’t find any specific information on the future directions of research or applications for this compound.


properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3/c1-26-21-14-10-20(11-15-21)24-23(25)16-9-18-7-12-22(13-8-18)27-17-19-5-3-2-4-6-19/h2-16H,17H2,1H3,(H,24,25)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXCIZDXHFVYLH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide

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